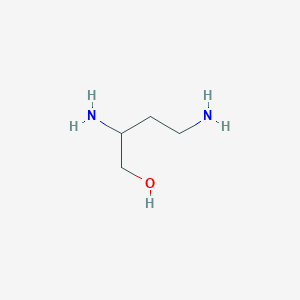

2,4-Diaminobutan-1-ol

Description

3,4-Diaminobutan-1-ol (CAS No. 98021-21-7) is a chiral organic compound with the molecular formula C₄H₁₂N₂O and a molecular weight of 104.15 g/mol . Its IUPAC name is 3,4-diaminobutan-1-ol, and it features two primary amino groups (-NH₂) at positions 3 and 4, along with a hydroxyl group (-OH) at position 1. The compound exhibits stereochemical significance, with the (3R)-configuration being a notable enantiomer .

Properties

Molecular Formula |

C4H12N2O |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

2,4-diaminobutan-1-ol |

InChI |

InChI=1S/C4H12N2O/c5-2-1-4(6)3-7/h4,7H,1-3,5-6H2 |

InChI Key |

LGUSYNSKJNOQKY-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminobutan-1-ol typically involves the reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of 2,4-Diaminobutan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.

Major Products Formed

The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted products, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Diaminobutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diaminobutan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Properties:

- Functional Groups: Two amino groups and one hydroxyl group.

- Applications : Used in organic synthesis, pharmaceuticals (e.g., as a chiral building block), and life sciences due to its versatile reactivity .

- Physicochemical Traits : High polarity, water solubility, and hydrogen-bonding capacity, which influence its interactions in biological systems.

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 3,4-Diaminobutan-1-ol and analogous compounds, focusing on structure, functional groups, molecular weight, and applications.

Table 1: Comparative Analysis of 3,4-Diaminobutan-1-ol and Related Compounds

Structural and Functional Differences

Amino Group Configuration: 3,4-Diaminobutan-1-ol has two primary amino groups, enabling dual nucleophilic sites for reactions like alkylation or condensation. This contrasts with tertiary amines (e.g., 3-Dimethylaminopropanol) or single-amino alcohols (e.g., 2-Amino-3-methyl-1-butanol) . Fluorinated derivatives, such as (S)-4-Amino-1,1,1-trifluorobutan-2-ol, incorporate electron-withdrawing groups (-CF₃), altering electronic properties and enhancing metabolic stability .

Chirality: The (3R)-enantiomer of 3,4-Diaminobutan-1-ol is pharmacologically relevant, whereas many analogs (e.g., 1-(Diethylamino)butan-2-ol) lack stereochemical complexity .

Biological Activity: Compounds like 4-(Dimethylamino)-2-butanol exhibit antimicrobial properties, while 3,4-Diaminobutan-1-ol’s dual amino groups make it more suitable for chiral synthesis and receptor-targeted drug design .

Physicochemical Properties: The high polarity of 3,4-Diaminobutan-1-ol improves water solubility, whereas branched analogs (e.g., 2-Amino-3-methyl-1-butanol) show reduced solubility due to hydrophobic side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.